4-Fluoro-2-methoxybenzylamine hydrochloride
Description
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUYMNEPUILTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a nucleophilic substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the aldehyde to the amine in a single step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
4-Fluoro-2-methoxybenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting neurological conditions, as well as its application in synthesizing inhibitors for various enzymes.
Case Study: Aza-Michael Reaction
In a study involving the aza-Michael reaction, 4-fluoro-2-methoxybenzylamine was utilized to create novel compounds with potential therapeutic effects. The reaction yielded unexpected products, demonstrating the compound's versatility in organic synthesis and its ability to form complex structures that may have biological significance .
Synthesis of PDE-5 Inhibitors
Role in Avanafil Production
A notable application of this compound is its use as a precursor in the synthesis of avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction. The compound facilitates the formation of key intermediates that enhance the efficacy and selectivity of avanafil over other PDE-5 inhibitors .
Neuropharmacology
Potential as a Therapeutic Agent
Research indicates that derivatives of 4-fluoro-2-methoxybenzylamine may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its potential effectiveness in neurological applications .
Organic Synthesis Applications
Versatile Reagent
As a reagent, this compound is employed in various organic reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the modification of existing compounds to develop new therapeutic agents or improve upon existing drug formulations .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Methoxybenzylamine Derivatives
Key Observations :
- Functional Groups : Replacing methoxy (-OCH₃) with methanesulfonyl (-SO₂CH₃) increases molecular weight and polarity, improving solubility in polar solvents .
Halogenated Benzylamine Derivatives
Table 2: Halogen vs. Methoxy Substitutions
Key Observations :
- Electron-Withdrawing Effects : Fluorine and bromine substituents increase electrophilicity of the aromatic ring, facilitating reactions like Suzuki coupling. Methoxy groups, being electron-donating, oppose this effect .
- Lipophilicity : Methyl-substituted analogs (e.g., 4-Fluoro-2-methylbenzylamine) exhibit higher lipid solubility compared to methoxy derivatives, impacting pharmacokinetic properties .
Stability and Reactivity
- Moisture Sensitivity : 4-Fluoro-2-methoxybenzylamine HCl is hygroscopic, whereas sulfonyl-substituted analogs (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine HCl) show improved stability due to the sulfonyl group’s resistance to hydrolysis .
- Acid/Base Stability : The hydrochloride salt form enhances water solubility but may decompose under strongly basic conditions. Free-base analogs (e.g., 3-Fluoro-5-methoxybenzylamine) are more stable in organic solvents .
Commercial and Research Relevance
- Pharmaceutical Intermediates: The parent compound is preferred over 4-fluorobenzylamine HCl in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its methoxy group’s hydrogen-bonding capability .
- Supplier Diversity: Over 14 global suppliers (e.g., Novasep, AstaTech) provide 4-fluoro-2-methoxybenzylamine HCl, highlighting its commercial importance. Brominated analogs are less widely available .
Biological Activity
4-Fluoro-2-methoxybenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substituent : Enhances lipophilicity and can influence binding affinity.
- Methoxy Group : Modulates electronic properties, potentially affecting interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine and methoxy groups on the benzene ring significantly influences the compound's binding affinity and selectivity towards these targets.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies indicate that derivatives of benzylamines exhibit significant growth inhibition in cancer cell lines. For example, compounds containing similar structural motifs have shown IC50 values below 5 µM against multiple cancer cell lines, indicating potent anticancer properties .
- Enzyme Interaction : Research suggests that this compound can act on enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), which are crucial in various physiological processes .
- Potential Therapeutic Applications : The compound is being explored as a biochemical probe in drug development due to its unique structural features that allow for selective interactions with target proteins .
Case Studies
- Inhibition Studies :
- Anticancer Efficacy :
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-2-methoxybenzylamine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination of 4-fluoro-2-methoxybenzaldehyde using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. Key variables include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituents via splitting patterns (e.g., fluorine coupling in ¹H NMR at δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with related compounds like 4-fluorobenzylamine hydrochloride .
- FT-IR: Confirm NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 174.06 (calculated for C₈H₁₀FNO⁺).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer: Conflicting stability data often arise from differences in:
- Storage buffers: Phosphate buffers (pH 7.4) may accelerate hydrolysis compared to acetate (pH 5.0).
- Temperature: Degradation rates double per 10°C increase (Arrhenius model).
- Analytical methods: Use accelerated stability studies (40°C/75% RH) with HPLC-UV to monitor degradation products (e.g., free amine or demethylated analogs).
Q. What strategies are recommended for separating positional isomers (e.g., 2- vs. 4-fluoro derivatives) during purification?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/0.1% TFA in H₂O, 70:30).
- Crystallization: Leverage solubility differences in ethanol/water mixtures (4-fluoro derivatives crystallize preferentially at 4°C).
- NMR-guided fractionation: Monitor fluorine coupling patterns to distinguish isomers .
Q. How do researchers validate the absence of trace impurities (e.g., residual palladium) in final batches?
Methodological Answer:
- ICP-MS: Detect Pd levels (limit: <10 ppm per ICH Q3D guidelines).
- Colorimetric assays: Use Pd-sensitive reagents like dithizone for rapid screening.
- Recrystallization: Ethanol/water recrystallization reduces Pd content by 90% .
Methodological Best Practices
- Synthesis Optimization: Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity.
- Data Contradictions: Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity assessment).
- Safety Protocols: Follow OSHA HCS standards for handling hydrochloride salts, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
